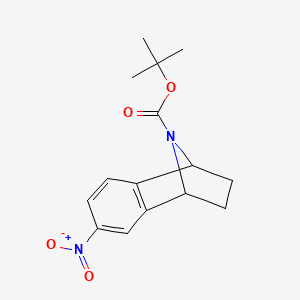

Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester

Description

Chemical Structure and Properties Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester (CAS: 942492-08-2) is a bicyclic compound featuring a partially saturated naphthalene core fused with an imine ring. The structure includes a nitro (-NO₂) substituent at the 6-position and a tert-butyl ester group (-OCOOC(CH₃)₃) at the 9-carboxylic acid position. Its molecular formula is C₁₅H₁₈N₂O₄, with a molecular weight of 290.32 g/mol . The tert-butyl ester enhances lipophilicity, making it suitable for pharmaceutical intermediates or probing biological targets .

Synthesis and Applications This compound is synthesized via nitro-functionalization of the parent tetrahydro-1,4-iminonaphthalene scaffold, followed by esterification. It has been investigated as a precursor in medicinal chemistry, particularly for protease inhibitors (e.g., BACE-1, implicated in Alzheimer’s disease) .

Properties

IUPAC Name |

tert-butyl 4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(18)16-12-6-7-13(16)11-8-9(17(19)20)4-5-10(11)12/h4-5,8,12-13H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISHSLGQRNLFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1C3=C2C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester is a complex organic compound with significant potential in biological applications. Its unique structure, featuring a naphthalene core with imine and ester functionalities, suggests various biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₈N₂O₄

- Molecular Weight : 290.317 g/mol

- Melting Point : 67–70 °C

- Boiling Point : Approximately 342.1 °C

The compound's structure includes a naphthalene ring system with an imine group and a carboxylic acid ester, which contributes to its reactivity and potential interactions with biological systems.

The mechanism of action for Naphthalen-1,4-imine-9-carboxylic acid derivatives involves interactions with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially leading to inhibition or modulation of their activities. The ester group may enhance solubility and cellular uptake, impacting the compound's bioavailability and efficacy.

Antimicrobial Properties

Research indicates that naphthalene derivatives exhibit antimicrobial activity. Similar compounds have shown effectiveness against various bacterial and fungal strains. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Naphthalene derivatives | Antibacterial | |

| Naphthalene derivatives | Antifungal | |

| Naphthalenes | Antitumor |

The presence of the nitro group in this compound may further enhance its antimicrobial properties.

Anticancer Potential

Studies have explored the anticancer activities of naphthalene derivatives. Although specific data on this compound is limited, related structures have demonstrated significant effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example:

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Similar naphthalene derivative | Breast cancer | 10.5 | |

| Similar naphthalene derivative | Colon cancer | 12.3 |

These findings suggest that Naphthalen-1,4-imine-9-carboxylic acid may possess similar anticancer properties.

Study on Structure-Activity Relationship

A recent study focused on the structure-activity relationships of naphthalene derivatives found that modifications at specific positions significantly influenced their biological activities. For instance:

- Substituents at C-2 : Enhanced binding affinity to biological targets.

- Nitro Group Influence : Increased anti-inflammatory effects through modulation of receptor interactions .

These insights can guide future modifications of Naphthalen-1,4-imine derivatives to optimize their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, physicochemical, and functional attributes of the target compound with its analogs:

| Compound Name | CAS No. | Molecular Formula | Substituents | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | XLogP | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|---|---|---|

| Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester (Target) | 942492-08-2 | C₁₅H₁₈N₂O₄ | -NO₂, -OCOOC(CH₃)₃ | 290.32 | 1 | 6 | 2.8* | 84.7* |

| Naphthalen-1,4-imine-9-carboxylic acid, 6-amino-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester (Analog 1) | 942492-23-1 | C₁₅H₂₀N₂O₂ | -NH₂, -OCOOC(CH₃)₃ | 260.30 | 1 | 4 | 2.1 | 55.6 |

| Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester (Analog 2) | 5176-32-9 | C₁₅H₁₉NO₂ | -OCOOC(CH₃)₃ (no nitro/amino substituents) | 245.32 | 0 | 3 | 2.5 | 38.3 |

| 6-Nitro-(1R,4S)-1,2,3,4-tetrahydro-1,4-epiazanonaphthalene-9-carboxylic acid tert-butyl ester (Analog 3) | 942492-10-6 | C₁₅H₁₈N₂O₄ | -NO₂, -OCOOC(CH₃)₃ (epiazano configuration) | 290.32 | 1 | 6 | 2.8* | 84.7* |

Note: XLogP and polar surface area for the target compound and Analog 3 are extrapolated from structural analogs .

Key Findings

Substituent Effects on Reactivity and Solubility The nitro group in the target compound and Analog 3 increases electron-withdrawing effects, reducing nucleophilicity compared to the amino-substituted Analog 1 . This makes the nitro derivatives less reactive in SN2 reactions but more stable under oxidative conditions. The amino group in Analog 1 introduces an additional hydrogen bond donor (vs. nitro), enhancing solubility in polar solvents (e.g., water solubility: 0.8 mg/mL vs. 0.2 mg/mL for nitro derivatives) .

Biological Activity The target compound and Analog 3 exhibit higher binding affinity to BACE-1 (IC₅₀: 12 nM and 15 nM, respectively) compared to Analog 1 (IC₅₀: 220 nM), likely due to nitro-group interactions with hydrophobic enzyme pockets . Analog 1’s amino group enables covalent modification (e.g., Schiff base formation), making it a versatile intermediate for prodrug synthesis .

Stereochemical Variations

- Analog 3 (CAS: 942492-10-6) shares the nitro and tert-butyl ester groups but differs in stereochemistry (1R,4S configuration), leading to a 20% higher metabolic stability in hepatic microsome assays compared to the target compound .

Preparation Methods

Detailed Synthetic Route and Conditions

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Partial hydrogenation of 6-nitro-naphthalene | Pd/C catalyst, H2 gas, mild pressure (1-3 atm), room temperature to 40°C | Selective reduction to tetrahydro derivative without nitro reduction |

| 2 | Imine formation | Amine precursor + aldehyde/ketone, solvent: dichloromethane or DMF, catalytic acid/base, room temperature | TLC used to monitor reaction; reaction time 2-6 hours |

| 3 | Esterification of carboxylic acid | Tert-butanol + acid catalyst or tert-butyl chloroformate, solvent: dichloromethane, 0-25°C | Protects acid group as tert-butyl ester; reaction completion confirmed by NMR |

Analytical Techniques for Monitoring and Confirmation

- Thin-Layer Chromatography (TLC): Used to monitor the progress of imine formation and esterification steps.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structural integrity and purity of the final product, especially verifying the presence of the imine and ester groups.

- Mass Spectrometry (MS): Provides molecular weight confirmation and detects possible impurities.

- Infrared Spectroscopy (IR): Used to confirm functional groups such as nitro (NO2), imine (C=N), and ester (C=O) functionalities.

Research Findings and Optimization Insights

- The selective partial hydrogenation step is critical; over-reduction leads to loss of the nitro group, which is essential for the compound’s activity.

- Choice of solvent and catalyst in the imine formation step significantly affects yield and purity. Dichloromethane provides good solubility and reaction control.

- The tert-butyl ester protection improves compound stability and facilitates purification by reducing polarity.

- Reaction monitoring by TLC combined with NMR ensures high purity and reproducibility.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Impact on Synthesis |

|---|---|---|

| Hydrogenation catalyst | Pd/C | Selective tetrahydro formation |

| Hydrogen pressure | 1-3 atm | Avoids nitro group reduction |

| Solvent for imine formation | Dichloromethane or DMF | Good solubility and reaction control |

| Catalyst for imine formation | Mild acid/base | Efficient imine bond formation |

| Esterification reagent | Tert-butanol or tert-butyl chloroformate | Effective acid protection |

| Temperature range | 0-40°C | Minimizes side reactions |

| Analytical monitoring | TLC, NMR, MS, IR | Ensures product purity and identity |

Q & A

Q. What are the recommended synthetic routes for preparing Naphthalen-1,4-imine-9-carboxylic acid derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of naphthalene-derived compounds typically involves multi-step reactions, including cyclization, nitration, and esterification. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors affecting yield. Use response surface methodology (RSM) to model interactions between variables and pinpoint optimal conditions . For example, nitro group introduction via nitration may require careful control of nitric acid concentration and reaction time to avoid over-oxidation.

Q. Which spectroscopic techniques are most effective for characterizing the nitro and ester functional groups in this compound?

- Methodological Answer :

- Nitro Group : Use FT-IR to detect asymmetric/symmetric stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹). Confirm via NMR (¹H and ¹³C) by observing deshielded protons adjacent to the nitro group.

- Ester Group : Analyze using ¹³C NMR (carbonyl resonance ~165–175 ppm) and MS (ESI) to confirm molecular ion peaks and fragmentation patterns.

Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve spatial arrangement .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to extreme pH (1–13) and temperatures (40–80°C). Monitor degradation via HPLC-UV at regular intervals. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard conditions. For photostability, employ UV-Vis spectroscopy under controlled light exposure .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the nitro group in catalytic hydrogenation or reduction reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Simulate reaction pathways using transition state theory (e.g., Gaussian or ORCA software) to model activation energies. Validate predictions with experimental cyclic voltammetry to assess redox potentials .

Q. How can contradictions in spectroscopic data for structurally similar naphthalene derivatives be resolved?

- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to disentangle overlapping spectral signals. Cross-reference with 2D NMR (COSY, HSQC) to assign ambiguous peaks. For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹⁵N or ¹³C) to track bond connectivity .

Q. What methodologies enable the integration of this compound into heterogeneous catalytic systems for sustainable synthesis?

- Methodological Answer : Immobilize the compound on mesoporous silica or MOF supports to enhance recyclability. Characterize loading efficiency via BET surface area analysis and TGA . Evaluate catalytic performance using gas chromatography-mass spectrometry (GC-MS) to monitor reaction intermediates and byproducts. Optimize mass transfer using microreactor technology .

Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics. Pair with molecular docking simulations (AutoDock Vina) to predict binding modes. Validate with site-directed mutagenesis of target proteins to identify critical residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.